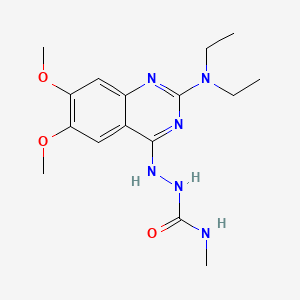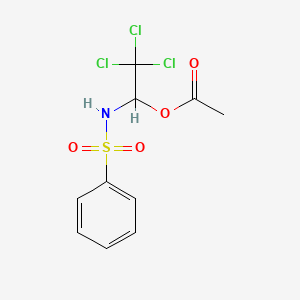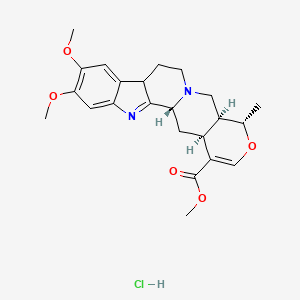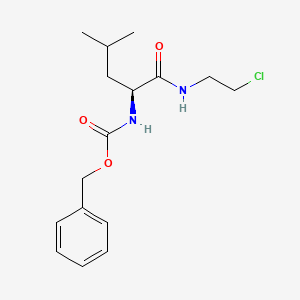
Carbamic acid, (1-(((2-chloroethyl)amino)carbonyl)-3-methylbutyl)-, phenylmethyl ester, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (1-(((2-chloroethyl)amino)carbonyl)-3-methylbutyl)-, phenylmethyl ester, (S)- is a complex organic compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a carbamic acid moiety, a chloroethyl group, and a phenylmethyl ester group. The stereochemistry of the compound is denoted by the (S)- configuration, indicating its specific three-dimensional arrangement.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (1-(((2-chloroethyl)amino)carbonyl)-3-methylbutyl)-, phenylmethyl ester, (S)- typically involves multiple steps. One common approach is the reaction of 2-chloroethylamine with a suitable isocyanate to form the corresponding carbamate. This intermediate is then reacted with 3-methylbutylamine under controlled conditions to yield the desired product. The final step involves esterification with phenylmethanol to obtain the phenylmethyl ester derivative.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the synthesis process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (1-(((2-chloroethyl)amino)carbonyl)-3-methylbutyl)-, phenylmethyl ester, (S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as thiols or amines, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as thiols, amines; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or amides.
Scientific Research Applications
Carbamic acid, (1-(((2-chloroethyl)amino)carbonyl)-3-methylbutyl)-, phenylmethyl ester, (S)- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Employed in studies involving enzyme inhibition and protein modification due to its reactive functional groups.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of carbamic acid, (1-(((2-chloroethyl)amino)carbonyl)-3-methylbutyl)-, phenylmethyl ester, (S)- involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to the inhibition of enzymatic activity or disruption of cellular processes. The carbamate moiety can also participate in reversible binding with active sites of enzymes, modulating their function.
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, 2-chloroethyl ester: Similar in structure but lacks the 3-methylbutyl and phenylmethyl ester groups.
Methyl (2-((2-chloroethyl)aminocarbonyl)phenyl)carbamate: Contains a similar chloroethyl group but differs in the ester and amine substituents.
Uniqueness
Carbamic acid, (1-(((2-chloroethyl)amino)carbonyl)-3-methylbutyl)-, phenylmethyl ester, (S)- is unique due to its specific combination of functional groups and stereochemistry, which confer distinct reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industrial applications.
Properties
CAS No. |
83510-60-5 |
|---|---|
Molecular Formula |
C16H23ClN2O3 |
Molecular Weight |
326.82 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-(2-chloroethylamino)-4-methyl-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C16H23ClN2O3/c1-12(2)10-14(15(20)18-9-8-17)19-16(21)22-11-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3,(H,18,20)(H,19,21)/t14-/m0/s1 |
InChI Key |
QRTZGSGKEWWPRU-AWEZNQCLSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCCCl)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C)CC(C(=O)NCCCl)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


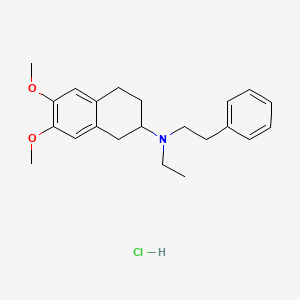
![(E)-but-2-enedioic acid;1-[3-(butoxymethyl)-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]ethanone](/img/structure/B12777930.png)
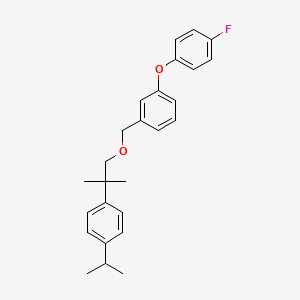




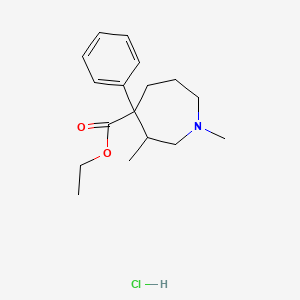
![ethyl 4-[4-[[(2S)-2-hydroxy-3-[4-hydroxy-3-(methanesulfonamido)phenoxy]propyl]amino]cyclohexyl]benzoate](/img/structure/B12777962.png)


